molecular formula C19H22N6O2 B2452883 1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919028-61-8

1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2452883
M. Wt: 366.425
InChI Key: ZGXARTNQLWAMCJ-UHFFFAOYSA-N
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Description

The compound “1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is available for purchase from various chemical suppliers12. Its molecular formula is C19H22N6O2 and it has a molecular weight of 366.4251.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Optimized Synthesis and Molecular Structure

The compound and its derivatives have been synthesized through optimized methods, improving yields and efficiency. For instance, 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione derivatives were synthesized using benzyl bromide and potassium carbonate in dry acetone, facilitated by 18-crown-6-ether catalysis. These methods highlight advancements in synthesis techniques, offering more convenient and efficient methodologies for producing such compounds. The molecular structure of these compounds was characterized by NMR, MS spectrum, IR spectroscopy, and elemental analysis, providing a foundation for further applications in material science and pharmaceutical research (Hwang et al., 2017).

Biological Activities

Research has explored the antitumor activities and vascular relaxing effects of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, indicating potential applications in cancer therapy and cardiovascular health. Notably, compound 4 demonstrated activity against P 388 leukemia, showcasing the therapeutic potential of these derivatives in oncology (Ueda et al., 1987).

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were designed as multitarget drugs for neurodegenerative diseases, demonstrating potent dual-target-directed adenosine receptor antagonists. Some compounds also inhibited monoamine oxidases (MAO), suggesting advantages over single-target therapeutics in treating symptomatic and disease-modifying aspects of neurodegenerative disorders (Brunschweiger et al., 2014).

Antiviral Activity

The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activities have been investigated, with moderate activity observed against rhinoviruses at nontoxic dosage levels. This research contributes to the development of new antiviral agents, highlighting the compound's potential in virology and pharmaceutical chemistry (Kim et al., 1978).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1,3,4,9-tetramethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-11-7-6-8-14(9-11)10-24-17(26)15-16(22(4)19(24)27)20-18-23(5)21-12(2)13(3)25(15)18/h6-9,13H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXARTNQLWAMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,9-tetramethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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